molecular formula C19H23N3O5 B5527967 2-[2-(2,4-dimethyl-3-oxopiperazin-1-yl)-2-oxoethyl]-5,6-dimethoxyisoquinolin-1(2H)-one

2-[2-(2,4-dimethyl-3-oxopiperazin-1-yl)-2-oxoethyl]-5,6-dimethoxyisoquinolin-1(2H)-one

Cat. No. B5527967
M. Wt: 373.4 g/mol
InChI Key: FNZISRZVLKYTCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of chemicals that have been extensively studied for their potential in medicinal chemistry. It is related to compounds like isoquinolines and quinazolines, which have been explored for various biological activities.

Synthesis Analysis

  • The synthesis of related compounds often involves cyclization reactions. For instance, aryl-, aroyl-, and (4,6-dimethylpyrimidin-2-yl)cyanamides have been used with methyl anthranilates, 2-aminophenyl ketones, and methyl 2-(3-oxopiperazin-2-yl)acetate to produce derivatives like 2-aminoquinazoline and 6-amino-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione derivatives (Shikhaliev et al., 2008).

Molecular Structure Analysis

  • Detailed molecular structure analysis is typically conducted using methods like X-ray crystallography and spectroscopic methods (NMR, FT-IR, and mass spectrometry). These techniques help in understanding the molecular conformation and electronic properties of such compounds (Chaudhary et al., 2022).

Chemical Reactions and Properties

  • These compounds can undergo various chemical reactions typical of their functional groups. For instance, the presence of an isoquinoline moiety allows for reactions like Pictet–Spengler cyclization, which is crucial in synthesizing complex heterocyclic compounds (Cabedo et al., 2006).

Physical Properties Analysis

  • Physical properties such as melting points, solubility, and crystalline structure are often determined through experimental methods. These properties are crucial for understanding the compound's behavior in different environments.

Chemical Properties Analysis

  • The chemical properties, including reactivity, stability, and functional group behavior, are explored through both experimental and computational methods. For instance, studies on similar compounds have used computational methods to predict reactivity and stability (Chaudhary et al., 2022).

properties

IUPAC Name

2-[2-(2,4-dimethyl-3-oxopiperazin-1-yl)-2-oxoethyl]-5,6-dimethoxyisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5/c1-12-18(24)20(2)9-10-22(12)16(23)11-21-8-7-13-14(19(21)25)5-6-15(26-3)17(13)27-4/h5-8,12H,9-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZISRZVLKYTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CCN1C(=O)CN2C=CC3=C(C2=O)C=CC(=C3OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2,4-dimethyl-3-oxopiperazin-1-yl)-2-oxoethyl]-5,6-dimethoxyisoquinolin-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.